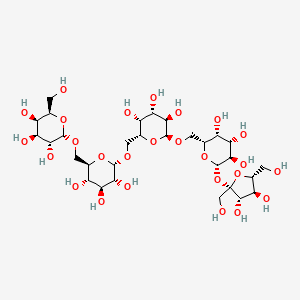

Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf

Beschreibung

It is found in certain plants, including legumes such as soybeans, lentils, chickpeas, and mung beans . Verbascose consists of three glucose molecules linked together by alpha-1,6-glycosidic bonds, with an additional galactose molecule attached to the middle glucose molecule via a beta-1,3-glycosidic bond . This compound is not broken down by digestive enzymes and passes through the small intestine largely unchanged. Instead, it is fermented by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and carbon dioxide .

Eigenschaften

Molekularformel |

C30H52O26 |

|---|---|

Molekulargewicht |

828.7 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+/m1/s1 |

InChI-Schlüssel |

FLUADVWHMHPUCG-IJMQRRIMSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Verbascose is naturally occurring in plants and is part of the raffinose family oligosaccharides. The synthesis of verbascose involves the enzyme galactan-galactan galactosyl transferase, which catalyzes the transfer of a galactosyl moiety from one raffinose family oligosaccharide to another . In the formation of verbascose, stachyose acts as the galactosyl acceptor

Analyse Chemischer Reaktionen

Verbascose undergoes fermentation by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and carbon dioxide . This fermentation process is a type of anaerobic digestion. Verbascose does not undergo typical chemical reactions such as oxidation, reduction, or substitution in the human digestive system due to its resistance to digestive enzymes .

Wissenschaftliche Forschungsanwendungen

Verbascose has several scientific research applications, particularly in the fields of nutrition and gut health. As a prebiotic, verbascose promotes the growth of beneficial bacteria in the large intestine, such as Bifidobacterium and Lactobacillus species . This prebiotic effect contributes to improved gut health, enhanced immune function, and the suppression of harmful bacteria . Additionally, verbascose has been studied for its potential anti-allergic, anti-obesity, anti-diabetic, and hepatoprotective properties . Its role in promoting gut health makes it a valuable compound in the development of functional foods and dietary supplements .

Wirkmechanismus

The mechanism of action of verbascose involves its fermentation by gut bacteria in the large intestine. This fermentation process produces short-chain fatty acids, which serve as an energy source for the cells lining the colon and promote the growth of beneficial bacteria . The short-chain fatty acids also help to suppress the growth of harmful bacteria, contributing to overall gut health . Verbascose’s prebiotic effect is mediated through its ability to selectively stimulate the growth and activity of beneficial gut microbiota .

Vergleich Mit ähnlichen Verbindungen

Verbascose is part of the raffinose family oligosaccharides, which also includes raffinose and stachyose . These compounds share a common root structure, with verbascose being a pentasaccharide, stachyose a tetrasaccharide, and raffinose a trisaccharide . While all three compounds have prebiotic properties and promote gut health, verbascose is unique in its structure and the specific types of bacteria it promotes . The higher degree of polymerization in verbascose may result in different fermentation profiles and health benefits compared to raffinose and stachyose .

Similar Compounds::- Raffinose

- Stachyose

Verbascose’s unique structure and fermentation profile make it a valuable compound for promoting gut health and overall well-being.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.